molecular formula C15H12N2O B6434307 7-[(pyridin-4-yl)methoxy]quinoline CAS No. 2640946-66-1

7-[(pyridin-4-yl)methoxy]quinoline

Cat. No. B6434307
CAS RN: 2640946-66-1
M. Wt: 236.27 g/mol
InChI Key: NGGVBLBXHNYHLU-UHFFFAOYSA-N
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Description

Quinoline is a nitrogenous heterocyclic compound with a double-ring structure containing a benzene ring fused with a pyridine ring . It has a molecular formula of C9H7N .


Synthesis Analysis

There are several synthesis protocols for quinoline construction reported in the literature. Some well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of quinoline .


Molecular Structure Analysis

Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The molecular formula is C9H7N .


Chemical Reactions Analysis

Quinoline exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .


Physical And Chemical Properties Analysis

Quinoline is a pungent, hygroscopic, colorless oily liquid . The molecular weight of quinoline is 129.16 g/mol .

Advantages and Limitations for Lab Experiments

The advantages of using 7-[(pyridin-4-yl)methoxy]quinoline in laboratory experiments include its low cost, low toxicity, and its ability to target multiple pathways. However, there are also some limitations to using this compound in laboratory experiments. For example, this compound is not very soluble in water and may require solubilizing agents such as dimethyl sulfoxide (DMSO) for use in cell culture experiments. In addition, this compound may be unstable in certain conditions, such as high temperatures and light.

Future Directions

The potential therapeutic applications of 7-[(pyridin-4-yl)methoxy]quinoline are still being explored. Future research could focus on the development of novel this compound derivatives with improved pharmacological properties. Additionally, further research could be conducted to explore the potential of this compound as an anti-cancer agent. Additionally, further research could be conducted to explore the potential of this compound as an anti-inflammatory agent. Additionally, further research could be conducted to explore the potential of this compound as an anti-viral agent. Additionally, further research could be conducted to explore the potential of this compound as an antioxidant agent. Additionally, further research could be conducted to explore the potential of this compound as an agent for treating Alzheimer's disease. Additionally, further research could be conducted to explore the potential of this compound as an agent for treating other diseases. Finally, further research could be conducted to explore the potential of this compound as an agent for improving cognitive function.

Synthesis Methods

7-[(pyridin-4-yl)methoxy]quinoline can be synthesized via a variety of methods, such as the following:
1. Pd-catalyzed oxidative coupling reaction of pyridine and 4-methoxyquinoline.
2. Reaction of 4-methoxyquinoline and pyridine with a palladium catalyst in the presence of an oxidant.
3. Reaction of 4-methoxyquinoline and pyridine with a palladium catalyst in the presence of a base.
4. Reaction of 4-methoxyquinoline and pyridine with a palladium catalyst in the presence of an acid.

Scientific Research Applications

7-[(pyridin-4-yl)methoxy]quinoline has been studied for its potential medicinal properties in recent years. In vitro and in vivo studies have demonstrated that this compound has anti-inflammatory, anti-tumor, anti-viral, and antioxidant effects. It has also been shown to have potential therapeutic benefits for a variety of diseases, including cancer, Alzheimer’s disease, and inflammation.

Safety and Hazards

Specific safety and hazard information would depend on the exact compound and its intended use. For example, a Material Safety Data Sheet (MSDS) would provide detailed information about the potential hazards, safe handling procedures, and emergency protocols for a specific quinoline derivative .

properties

IUPAC Name

7-(pyridin-4-ylmethoxy)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c1-2-13-3-4-14(10-15(13)17-7-1)18-11-12-5-8-16-9-6-12/h1-10H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGGVBLBXHNYHLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2)OCC3=CC=NC=C3)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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